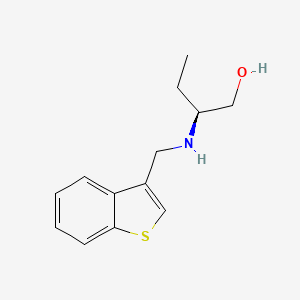
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol, also known as BTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTS belongs to the class of beta-adrenergic receptor agonists, which are commonly used in the treatment of various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In
作用機序
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol acts as a selective beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptor. Upon binding to this receptor, this compound activates a signaling cascade that leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. Additionally, this compound increases the contractility of cardiac muscle cells, leading to positive inotropic and chronotropic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases cyclic adenosine monophosphate (cAMP) levels in cells, which leads to the activation of protein kinase A (PKA) and subsequent downstream effects. This compound also inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Furthermore, this compound has been found to inhibit the proliferation of fibroblasts, leading to its anti-fibrotic effects.
実験室実験の利点と制限
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol has several advantages for use in lab experiments. It is a highly selective beta-2 adrenergic receptor agonist, which allows for precise targeting of this receptor. Additionally, this compound has a long half-life, which makes it suitable for use in long-term studies. However, this compound also has some limitations. It can be difficult to obtain high purity this compound, which can affect the reproducibility of results. Additionally, this compound can have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol. One area of interest is the potential use of this compound in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis. Additionally, this compound could be studied for its potential use in the treatment of inflammatory bowel disease, as it has been shown to have anti-inflammatory effects. Furthermore, the development of more selective beta-2 adrenergic receptor agonists based on the structure of this compound could lead to the development of more effective treatments for respiratory and cardiovascular diseases.
合成法
The synthesis of (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol involves the reaction between 1-benzothiophen-3-ylmethylamine and (2S)-2-amino-1-butanol. This reaction is carried out under specific conditions to yield this compound as a white crystalline powder. The purity of the compound is crucial for its use in scientific research, and various purification methods, such as recrystallization and chromatography, can be employed to achieve this.
科学的研究の応用
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol has been extensively studied for its potential therapeutic properties. It has been shown to have bronchodilatory effects, which make it a promising candidate for the treatment of respiratory conditions such as asthma and COPD. Additionally, this compound has been found to have positive inotropic and chronotropic effects, which suggest its potential use in the treatment of heart failure. Furthermore, this compound has been shown to have anti-inflammatory and anti-fibrotic properties, which could be beneficial in the treatment of various inflammatory and fibrotic diseases.
特性
IUPAC Name |
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-11(8-15)14-7-10-9-16-13-6-4-3-5-12(10)13/h3-6,9,11,14-15H,2,7-8H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINUSJZFAICVOX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
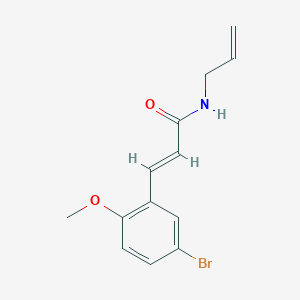
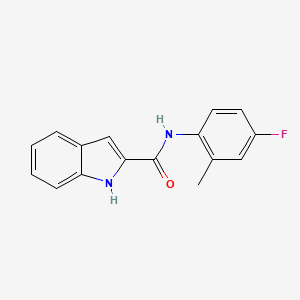
![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
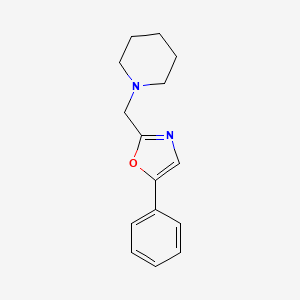
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)
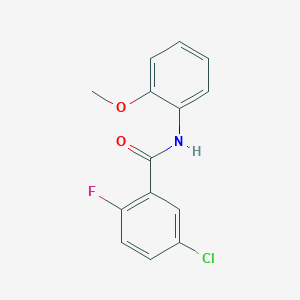

![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B7646299.png)
